molecular formula C9H18ClNO5 B12275780 5-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride

5-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride

Cat. No.: B12275780
M. Wt: 255.69 g/mol
InChI Key: QEQNNZBTSSPTPF-UHFFFAOYSA-N
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Description

5-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride is a complex organic compound with a unique structure that includes a furodioxol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the furodioxol ring system through cyclization reactions, followed by the introduction of the amino and hydroxyethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate bulk production. This includes the use of industrial reactors, continuous flow systems, and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Hydroxyethyl)-6-methyl-2-aminouracil
  • 9-Fluoro-7-hydroxy-N-{2-[(2-hydroxyethyl)amino]ethyl}-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide hydrochloride
  • UM-164 trifluoroacetate salt

Uniqueness

5-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride stands out due to its unique furodioxol ring system and the presence of both amino and hydroxyethyl groups

Properties

Molecular Formula

C9H18ClNO5

Molecular Weight

255.69 g/mol

IUPAC Name

5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride

InChI

InChI=1S/C9H17NO5.ClH/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9;/h4-8,11-12H,3,10H2,1-2H3;1H

InChI Key

QEQNNZBTSSPTPF-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CN)O)O)C.Cl

Origin of Product

United States

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